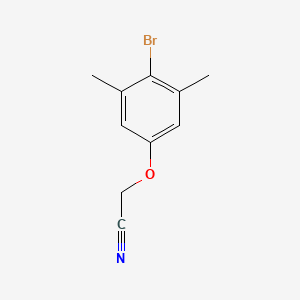

2-Amino-3-bromo-5-chlorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-bromo-5-chlorobenzonitrile is a heterocyclic building block . It has been used in the synthesis of copper-ligand coordination complexes and 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity .

Molecular Structure Analysis

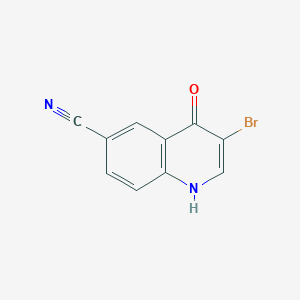

The molecular formula of 2-Amino-3-bromo-5-chlorobenzonitrile is C7H4BrClN2 . The molecular weight is 231.48 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-bromo-5-chlorobenzonitrile include a melting point of 139-142°C, a predicted boiling point of 303.7°C at 760 mmHg, a predicted density of 1.8 g/cm³, and a predicted refractive index of n20D 1.67 .Scientific Research Applications

Organic Synthesis

2-Amino-3-bromo-5-chlorobenzonitrile serves as a versatile building block in organic synthesis. Its halogenated structure makes it a suitable candidate for various substitution reactions, which are fundamental in constructing complex organic compounds. For instance, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, leading to a wide range of derivatives .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized in the synthesis of various drug candidates. Its structure is particularly useful in the development of receptor tyrosine kinase (RTK) inhibitors, which have applications in cancer therapy. The amino group provides a point of functionalization, allowing for the introduction of additional pharmacophores that can enhance drug efficacy .

Material Science

The compound’s potential in material science lies in its ability to act as a precursor for the synthesis of organic semiconductors. These semiconductors are used in the production of electronic devices such as light-emitting diodes (LEDs), solar cells, and transistors. The presence of both electron-withdrawing and electron-donating groups within the molecule can be exploited to fine-tune the electronic properties of the resulting materials .

Analytical Chemistry

In analytical chemistry, 2-Amino-3-bromo-5-chlorobenzonitrile can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique spectral properties enable it to be a useful compound for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Biochemistry

This compound finds its use in biochemistry as a precursor for the synthesis of heterocyclic compounds. These heterocycles can mimic biological molecules and are used to study enzyme-substrate interactions, receptor binding, and other biochemical pathways. The ability to introduce various functional groups makes it an invaluable tool for probing biological systems .

Environmental Applications

While direct applications in environmental science are not extensively documented, compounds like 2-Amino-3-bromo-5-chlorobenzonitrile can be used in the study of degradation processes. Understanding how such compounds break down in the environment under different conditions can inform the development of more sustainable chemicals and degradation-resistant materials .

Safety and Hazards

properties

IUPAC Name |

2-amino-3-bromo-5-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYLAELWYGJTEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607388 |

Source

|

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-5-chlorobenzonitrile | |

CAS RN |

914636-84-3 |

Source

|

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1290192.png)

![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1290197.png)